N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylsulfamoyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S3.ClH/c1-27(2)34(30,31)16-10-8-15(9-11-16)22(29)26-24-21(17-12-13-28(3)14-20(17)33-24)23-25-18-6-4-5-7-19(18)32-23;/h4-11H,12-14H2,1-3H3,(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVGPVSBPKFOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple rings and functional groups. Its molecular formula is with a molecular weight of approximately 450.6 g/mol. The presence of the benzothiazole moiety is crucial for its biological interactions.
Research indicates that this compound acts as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair processes. Inhibition of APE1 has been linked to enhanced cytotoxicity in cancer cells when combined with alkylating agents like temozolomide (TMZ) and methylmethane sulfonate (MMS) .
2. In Vitro Studies
In vitro studies have demonstrated that the compound exhibits low micromolar activity against purified APE1 enzymes and shows potent activity in HeLa cell extracts. The compound's ability to potentiate the effects of DNA-damaging agents suggests its potential utility in cancer therapies .
3. ADME Profile
The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of the compound has been evaluated in animal models. Following intraperitoneal administration at a dose of 30 mg/kg in mice, favorable plasma and brain exposure levels were observed, indicating good bioavailability .
Case Studies
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzothiazole and thieno[2,3-c]pyridine moieties can significantly influence biological activity. For instance:
- Substituent Variations : Altering substituents on the benzothiazole ring can enhance APE1 inhibition.
- Linker Modifications : Changes in the linker connecting the thieno[2,3-c]pyridine to the benzamide can affect binding affinity and selectivity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown effectiveness against pancreatic cancer cells, suggesting a promising avenue for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In studies involving related thiazole derivatives, compounds were screened for antibacterial effects against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae. These studies suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy .
Enzyme Inhibition
Another area of research involves the inhibition of specific enzymes associated with disease pathways. Compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride have been identified as potential inhibitors of kinases involved in cancer progression. This highlights the compound's potential role in targeted cancer therapies .
Pesticidal Activity
Compounds derived from benzothiazole structures have been investigated for their pesticidal properties. Their ability to inhibit certain biological pathways in pests makes them suitable candidates for developing new agrochemicals that are more effective and environmentally friendly compared to traditional pesticides .
Organic Electronics
In materials science, benzothiazole derivatives are being explored for their electronic properties. Their ability to act as semiconductors makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The structural characteristics of these compounds can be tuned to optimize their electronic properties for specific applications .
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydrothieno[2,3-c]pyridine core. Key steps include:
- Cyclization : Reaction of benzo[d]thiazole derivatives with tetrahydrothieno precursors under controlled temperature (e.g., 60–80°C) and inert atmospheres to form the fused heterocyclic structure .
- Amide Coupling : Introduction of the 4-(N,N-dimethylsulfamoyl)benzamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or acetonitrile .
- Purification : Recrystallization or column chromatography (using silica gel or reverse-phase HPLC) to achieve >95% purity .
Challenges : Low yields in the final coupling step due to steric hindrance from the bulky benzothiazole group, requiring iterative optimization of reaction time and stoichiometry .
Q. Which analytical methods are essential for confirming its structural integrity and purity?
- NMR Spectroscopy : H and C NMR to verify hydrogen environments and carbon connectivity, particularly for distinguishing between regioisomers in the tetrahydrothieno-pyridine ring .
- HPLC-MS : High-resolution mass spectrometry to confirm molecular weight (568.77 g/mol) and detect impurities (<2% threshold) .
- X-ray Crystallography : For unambiguous determination of stereochemistry in the tetrahydrothieno-pyridine system, though single-crystal growth is challenging due to the compound’s hygroscopicity .
Q. How do solubility and stability profiles impact experimental design?
- Solubility : Limited aqueous solubility (<0.1 mg/mL in water) necessitates the use of DMSO or ethanol for in vitro assays. For in vivo studies, formulations with cyclodextrins or lipid-based carriers are recommended .
- Stability : Sensitive to light and moisture; storage at -20°C under argon is critical to prevent degradation of the sulfamoyl group .
Advanced Research Questions
Q. How can low yields in the final coupling reaction be systematically addressed?
- Optimization Strategies :
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency .
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DCM vs. THF) to reduce steric hindrance .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining yields >70% .
- Analytical Monitoring : Use thin-layer chromatography (TLC) at intermediate steps to identify side products, such as unreacted benzothiazole intermediates .
Q. What structure-activity relationship (SAR) strategies enhance its biological potency?
- Functional Group Modifications :
- Replace the 6-methyl group on the tetrahydrothieno-pyridine with bulkier substituents (e.g., isopropyl) to improve target binding .
- Adjust the dimethylsulfamoyl group to a morpholinosulfonyl moiety for enhanced solubility and kinase inhibition .
- Biological Testing : Parallel screening against panels of kinases (e.g., JAK2, EGFR) to identify selectivity trends .
Q. How can discrepancies between in vitro and in vivo activity be resolved?
- Metabolic Stability : Perform microsomal assays (human/rodent liver microsomes) to identify rapid oxidative metabolism of the benzothiazole ring, which may explain reduced in vivo efficacy .
- Prodrug Design : Introduce acetyl or PEGylated groups to improve bioavailability and prolong half-life .
Q. What computational methods predict target interactions and binding modes?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets in kinases. Key residues (e.g., hinge region Lys/Met) are prioritized for mutagenesis validation .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to assess conformational changes in the tetrahydrothieno-pyridine core .
Q. How are reaction mechanisms for key synthetic steps validated?
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated intermediates in the cyclization step to confirm a radical-based mechanism .
- Trapping Experiments : Add TEMPO or other radical scavengers to detect transient intermediates during amide coupling .
Methodological Notes
- Contradictions in Data : and report conflicting optimal temperatures for cyclization (60°C vs. 80°C). Resolution requires controlled reproducibility studies with real-time FTIR monitoring .
- Advanced Purification : Preparative HPLC with trifluoroacetic acid (0.1% in mobile phase) resolves co-eluting impurities in the final product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
